

The Discovery and Chemical Synthesis of BMS-345541: A Technical Guide

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An In-depth Examination of a Selective IKK Inhibitor for Researchers and Drug Development Professionals

BMS-345541 is a potent and selective, allosteric inhibitor of the IkB kinase (IKK) complex, a critical node in the NF-kB signaling pathway. This pathway plays a central role in regulating immune and inflammatory responses, cell proliferation, and survival. Dysregulation of the NF-kB pathway is implicated in a variety of diseases, including inflammatory disorders and cancer. BMS-345541 has emerged as a valuable chemical probe for studying the physiological and pathological roles of IKK and the NF-kB pathway, and as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, mechanism of action, biological activity, and chemical synthesis of BMS-345541.

Discovery of a Selective IKK Inhibitor

BMS-345541, chemically known as 4-(2'-aminoethyl)amino-1,8-dimethylimidazo[1,2-a]quinoxaline, was identified by Bristol-Myers Squibb as a selective inhibitor of the catalytic subunits of IKK. The discovery process involved screening a chemical library for compounds that could block the phosphorylation of IkBa, a key step in the activation of the NF-kB pathway. This led to the identification of a novel class of imidazoquinoxaline compounds with potent IKK inhibitory activity.

Further optimization of this chemical series led to the discovery of BMS-345541, which demonstrated high selectivity for the IKK complex over a panel of 15 other kinases.[1] This



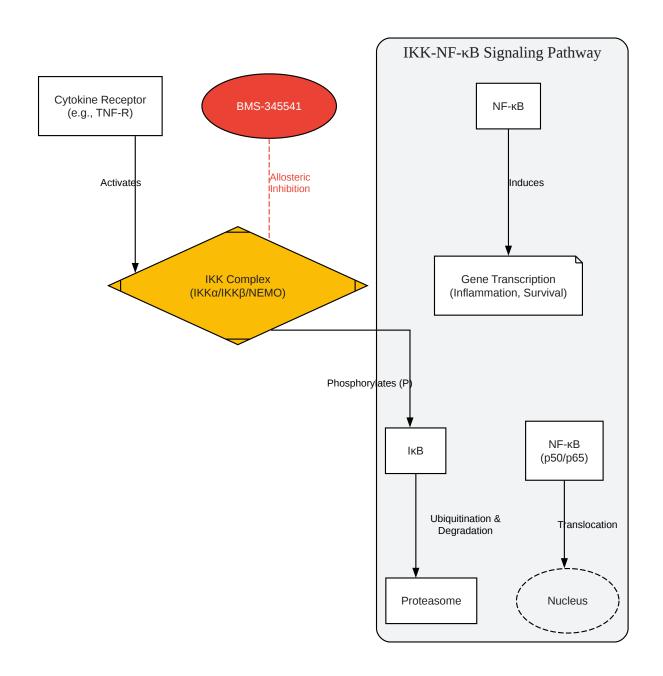
selectivity is a crucial attribute for a chemical probe or a therapeutic agent, as it minimizes offtarget effects.

Mechanism of Action: Allosteric Inhibition of IKK

BMS-345541 exerts its inhibitory effect through a unique allosteric mechanism.[1] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, BMS-345541 binds to a distinct, allosteric site on the IKK α and IKK β subunits.[1] This binding event induces a conformational change in the enzyme, which in turn affects the active site and prevents the phosphorylation of its substrate, IKB α .

Kinetic studies have shown that BMS-345541 binds in a mutually exclusive manner with respect to a peptide substrate, but not with respect to ATP.[1] This further supports the allosteric mode of inhibition. A proposed binding model suggests that BMS-345541 interacts with similar allosteric sites on both IKK-1 and IKK-2, but this interaction has differential effects on the active sites of the two subunits.[1]





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Caption: IKK-NF-кB signaling pathway and the inhibitory action of BMS-345541.



Biological Activity of BMS-345541

BMS-345541 has demonstrated significant biological activity in a variety of in vitro and in vivo models. Its ability to selectively inhibit IKK and consequently block NF-kB activation makes it a potent anti-inflammatory and anti-cancer agent.

In Vitro Activity

The in vitro inhibitory activity of BMS-345541 against the IKK catalytic subunits and its effects on cellular functions are summarized in the table below.

Target/Assay	Cell Line	IC50 Value	Reference
IKK-1 (cell-free)	-	4 μΜ	[1]
IKK-2 (cell-free)	-	0.3 μΜ	[1]
ΙκΒα Phosphorylation	THP-1	4 μΜ	[1]
LPS-stimulated TNFα production	THP-1	1-5 μΜ	[1]
LPS-stimulated IL-1β production	THP-1	1-5 μΜ	[1]
LPS-stimulated IL-6 production	THP-1	1-5 μΜ	[1]
LPS-stimulated IL-8 production	THP-1	1-5 μM [1]	
Melanoma Cell Proliferation	SK-MEL-5, A375, Hs 294T	Concentration- dependent inhibition	

In Vivo Activity

BMS-345541 has shown excellent pharmacokinetic properties and in vivo efficacy in various animal models of disease.



Disease Model	Animal	Dosing	Key Findings	Reference
LPS-induced inflammation	Mice	Peroral administration	Dose- dependently inhibited serum TNFα production	[1]
Collagen- Induced Arthritis	Mice	10-100 mg/kg, p.o.	Dose- dependently reduced disease incidence and severity, blocked inflammation and joint destruction	[2]
Melanoma Xenograft	Mice	75 mg/kg, p.o.	Inhibited tumor growth of SK- MEL-5, A375, and Hs 294T tumors by 86%, 69%, and 67% respectively	[3]
Breast Cancer Xenograft	Mice	25 mg/kg, i.p.	Reduced tumor growth and prolonged survival	[4]

Experimental ProtocolsIKK Inhibition Assay (Cell-Free)

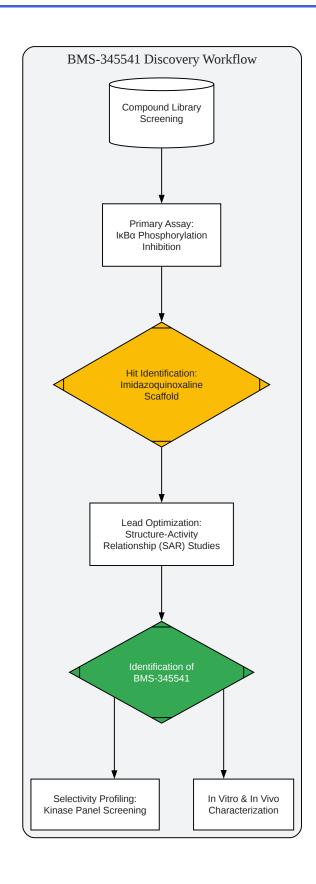
The inhibitory activity of BMS-345541 on IKK-1 and IKK-2 can be determined using a cell-free kinase assay. Recombinant IKK-1 or IKK-2 is incubated with a substrate, such as a GST-I κ B α fusion protein, in the presence of ATP and various concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, typically by detecting the incorporation of radiolabeled phosphate from [γ -32P]ATP or by using a specific antibody that recognizes the phosphorylated form of the substrate. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in kinase activity.



Cellular IκBα Phosphorylation Assay

To assess the cellular activity of BMS-345541, a cell-based assay that measures the phosphorylation of IkB α can be employed. A suitable cell line, such as the human monocytic cell line THP-1, is pre-incubated with varying concentrations of BMS-345541 before being stimulated with an NF-kB activator, such as tumor necrosis factor- α (TNF- α) or lipopolysaccharide (LPS). Following stimulation, cell lysates are prepared and subjected to Western blot analysis using an antibody specific for phosphorylated IkB α . The intensity of the phosphorylated IkB α band is quantified to determine the extent of inhibition by BMS-345541, and the IC50 value is calculated.





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Caption: A simplified workflow for the discovery of BMS-345541.



Chemical Synthesis of BMS-345541

The chemical synthesis of BMS-345541 has been reported to start from 4,5-dihydro-1,8-dimethylimidazo[1,2-a]quinoxalin-4-one-2-carboxylic acid. While a detailed step-by-step protocol from this specific starting material is not readily available in the public domain, a plausible synthetic route can be inferred based on the structure of the final compound and general organic chemistry principles. The synthesis likely involves a decarboxylation step followed by a nucleophilic aromatic substitution or a related amination reaction.

A general outline of a potential synthetic approach is presented below. Please note that this is a proposed pathway and the actual experimental conditions may vary.

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